4-(3-Benzo[1,3]dioxol-5-yl-allylideneamino)-2-benzothiazol-2-yl-phenol
4-(3-Benzo[1,3]dioxol-5-yl-allylideneamino)-2-benzothiazol-2-yl-phenol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0433581
InChI:
InChI=1S/C23H16N2O3S/c26-19-9-8-16(13-17(19)23-25-18-5-1-2-6-22(18)29-23)24-11-3-4-15-7-10-20-21(12-15)28-14-27-20/h1-13,26H,14H2/b4-3+,24-11?
SMILES:
C1OC2=C(O1)C=C(C=C2)C=CC=NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Molecular Formula:
C23H16N2O3S
Molecular Weight:
400.5g/mol
4-(3-Benzo[1,3]dioxol-5-yl-allylideneamino)-2-benzothiazol-2-yl-phenol
CAS No.:
Cat. No.: VC0433581
Molecular Formula: C23H16N2O3S
Molecular Weight: 400.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N2O3S |
|---|---|
| Molecular Weight | 400.5g/mol |
| IUPAC Name | 4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-2-(1,3-benzothiazol-2-yl)phenol |
| Standard InChI | InChI=1S/C23H16N2O3S/c26-19-9-8-16(13-17(19)23-25-18-5-1-2-6-22(18)29-23)24-11-3-4-15-7-10-20-21(12-15)28-14-27-20/h1-13,26H,14H2/b4-3+,24-11? |
| Standard InChI Key | ZFIICEYWTYWDGL-QNYCDBRESA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=CC=NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator